molecular formula C20H30N2O2 B4522133 1-(2,2-dimethylpropanoyl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide

1-(2,2-dimethylpropanoyl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B4522133
M. Wt: 330.5 g/mol
InChI Key: FPKJSRZOIPXKGI-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropanoyl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a carboxamide group, and various substituents that contribute to its unique chemical properties

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Preparation Methods

The synthesis of 1-(2,2-dimethylpropanoyl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Substitution Reactions: Various substituents, such as the 2,2-dimethylpropanoyl and 2-(propan-2-yl)phenyl groups, are introduced through substitution reactions using suitable reagents and catalysts.

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(2,2-dimethylpropanoyl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in drug development or biological research.

Comparison with Similar Compounds

1-(2,2-dimethylpropanoyl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    1-(2,2-dimethylpropanoyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine: This compound shares the piperidine ring and 2,2-dimethylpropanoyl group but differs in the presence of an oxadiazole ring.

    2-[(2,2-dimethylpropanoyl)oxy]benzoic acid: This compound has a similar 2,2-dimethylpropanoyl group but differs in its overall structure and functional groups.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(2-propan-2-ylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-14(2)16-10-6-7-11-17(16)21-18(23)15-9-8-12-22(13-15)19(24)20(3,4)5/h6-7,10-11,14-15H,8-9,12-13H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKJSRZOIPXKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCCN(C2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.